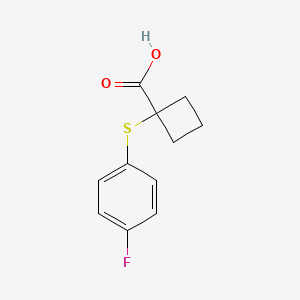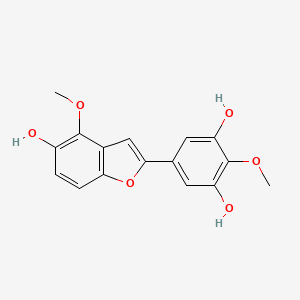![molecular formula C11H17NS B13072198 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)
4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C₁₁H₁₇NS It is characterized by a thieno[3,2-c]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 1,4-dicarbonyl compounds and phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thieno[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
化学反应分析
Types of Reactions
4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A structurally related compound with similar chemical properties.
4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride: A hydrochloride salt form of the compound with different solubility and stability characteristics.
Uniqueness
4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C11H17NS |
|---|---|
分子量 |
195.33 g/mol |
IUPAC 名称 |
4-methyl-4-propyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-3-6-11(2)9-5-8-13-10(9)4-7-12-11/h5,8,12H,3-4,6-7H2,1-2H3 |
InChI 键 |
VQXYSRKBDSDJGH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C2=C(CCN1)SC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
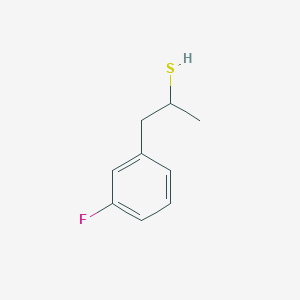
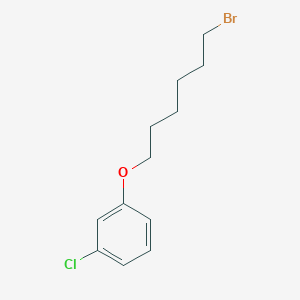
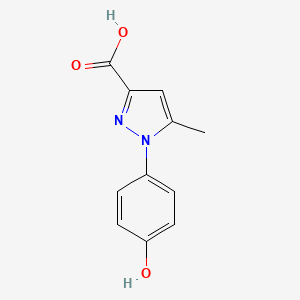
![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
![3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13072164.png)
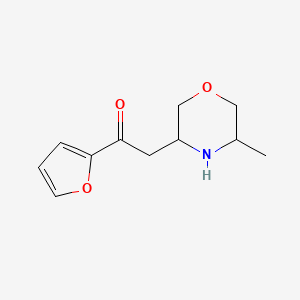
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)

